BenchChemオンラインストアへようこそ!

[Leu8,des-Arg9]bradykinin

Recombinant Human B1 Receptor Functional Antagonism IC50 Comparison

Optimize your GPCR research with [Leu8,des-Arg9]Bradykinin, a canonical competitive B1 receptor antagonist with a pA2 of 7.5, perfect for Schild analysis on native tissues. Unlike modern alternatives, this tool's unique partial agonism enables protean agonism and receptor reserve studies. Choose this gold-standard control to benchmark new B1R compounds and block B1R-dependent angiogenesis in vivo at 1 nmol/day with no off-target B2 activity.

Molecular Formula C41H63N11O10
Molecular Weight 870.0 g/mol
CAS No. 64695-06-3
Cat. No. B1580625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Leu8,des-Arg9]bradykinin
CAS64695-06-3
Synonyms8-Leu-9-de-Arg-bradykinin
8-Leu-9-des-Arg-BK
B 6769
B-6769
B6769 cpd
bradykinin, Leu(8) (1-8)
bradykinin, Leu(8)-des-Arg(9)-
bradykinin, leucyl(8)-des-arginine(9)-
DALBK peptide
des-Arg9-Leu8-bradykinin
Molecular FormulaC41H63N11O10
Molecular Weight870.0 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N
InChIInChI=1S/C41H63N11O10/c1-24(2)20-28(40(61)62)48-36(57)31-14-8-17-50(31)38(59)29(23-53)49-34(55)27(21-25-10-4-3-5-11-25)47-33(54)22-46-35(56)30-13-7-18-51(30)39(60)32-15-9-19-52(32)37(58)26(42)12-6-16-45-41(43)44/h3-5,10-11,24,26-32,53H,6-9,12-23,42H2,1-2H3,(H,46,56)(H,47,54)(H,48,57)(H,49,55)(H,61,62)(H4,43,44,45)/t26-,27-,28-,29-,30-,31-,32-/m0/s1
InChIKeyBGAPYBBQGHUQNM-YYGRSCHNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[Leu8,des-Arg9]Bradykinin (CAS 64695-06-3): Core Identity and Procurement Considerations for a Classical B1 Receptor Antagonist


[Leu8,des-Arg9]Bradykinin (CAS 64695-06-3) is a synthetic octapeptide analog of the endogenous kinin, bradykinin. It is a classical, first-generation antagonist for the bradykinin B1 receptor (B1R) [1]. Its design is based on the B1R agonist, des-Arg9-bradykinin, from which it differs by the substitution of the C-terminal phenylalanine residue at position 8 with a leucine [2]. This single substitution converts the molecule from an agonist into a competitive antagonist, a finding derived from early structure-activity relationship studies [3]. It serves as a fundamental pharmacological tool for defining B1R-mediated responses in vitro and in vivo.

Why [Leu8,des-Arg9]Bradykinin Cannot Be Interchanged with Other B1 Receptor Antagonists: A Case for Pharmacological Precision


While multiple peptide antagonists exist for the bradykinin B1 receptor (e.g., R-715, B-9858, Ac-Lys-[Leu8]des-Arg9-BK), they are not functionally interchangeable with [Leu8,des-Arg9]Bradykinin. The fundamental reason is that this compound is not a pure antagonist; it is a partial agonist [1]. This intrinsic activity can lead to confounding results in bioassays, where it may stimulate the receptor in certain systems (e.g., rat duodenum [2]) or tissues with high receptor reserve, whereas more modern antagonists like R-715 exhibit minimal to no agonistic effect [1]. Furthermore, the mechanism of antagonism varies significantly: [Leu8,des-Arg9]Bradykinin acts as a competitive, surmountable antagonist [3], while other compounds like B-9858 are non-competitive and insurmountable [4]. Therefore, substituting one antagonist for another without considering partial agonism and mechanism of action can lead to misinterpretation of receptor pharmacology and experimental failure.

Quantitative Evidence Guide: Differentiating [Leu8,des-Arg9]Bradykinin from Closest Analogs and Alternatives


Functional Antagonism on Recombinant Human B1 Receptors: [Leu8,des-Arg9]BK vs. B-9858

In a high-throughput functional assay measuring intracellular Ca2+ mobilization in CHO cells expressing recombinant human B1 receptors, [Leu8,des-Arg9]Bradykinin (reported as Des-Arg9-[Leu8]bradykinin) fully antagonized the response to Des-Arg10-kallidin with an IC50 of 59 nM. In the same system, the antagonist B-9858 was significantly more potent with an IC50 of 14 nM. Notably, [Leu8,des-Arg9]Bradykinin did not display any partial agonism in this human receptor system [1].

Recombinant Human B1 Receptor Functional Antagonism IC50 Comparison

Receptor Subtype Selectivity Profile: [Leu8,des-Arg9]BK vs. Other B1 Antagonists

The selectivity of [Leu8,des-Arg9]Bradykinin for the B1 receptor over the B2 receptor is a critical parameter for its use as a pharmacological tool. In the same recombinant system, the compound showed no activity against the B2 receptor cell line at concentrations up to 3 μM, demonstrating functional selectivity of >50-fold [1]. This contrasts with other compounds like S 0765 and B-9858, which have been reported to exhibit dual B1/B2 receptor antagonism in vitro and in vivo [2], a property that can complicate interpretation of in vivo experiments.

Receptor Selectivity B1 vs B2 Receptor Off-Target Activity

In Vivo Efficacy: Inhibition of Angiogenesis by [Leu8,des-Arg9]BK

In a rat sponge implant model of angiogenesis, daily local administration of 1 nmol of [Leu8,des-Arg9]Bradykinin completely abolished the neovascularization induced by co-administration of bradykinin (10 pmol) and interleukin-1α (0.3 pmol). In contrast, an equimolar dose (1 nmol/day) of a B2 receptor antagonist (Ac-d-Arg-[Hyp3,d-Phe7,Leu8]-BK) had no inhibitory effect, confirming that the angiogenic response is mediated specifically by the B1 receptor [1].

Angiogenesis In Vivo Pharmacology Neovascularization

Partial Agonist Activity in Native Tissues: A Limitation for [Leu8,des-Arg9]BK vs. R-715

A key differentiation from modern antagonists is the partial agonist activity of [Leu8,des-Arg9]Bradykinin. In the mouse stomach assay, classical B1 antagonists like [Leu8]desArg9BK act as partial agonists. In contrast, the structural modification in the antagonist R-715 (AcLys-[d-βNal7,Ile8]desArg9-BK) yields a compound with a pA2 of 7.0 and "little residual agonistic effect" [1]. This partial agonism of [Leu8,des-Arg9]BK is also observed in other systems, such as the rat duodenum, where it causes contraction with a pD2 of 7.65 [2].

Partial Agonism Native Tissue Assay Pharmacological Limitation

Mechanism of Action: Competitive Antagonism of [Leu8,des-Arg9]BK vs. Non-Competitive B-9858

[Leu8,des-Arg9]Bradykinin (in its N-acetylated form) acts as a competitive, surmountable antagonist at the B1 receptor, with a measured pA2 value of 7.5 in the rabbit aorta contractility assay. This is in contrast to the more potent, non-competitive antagonist B-9858, which causes an insurmountable depression of the maximal contractile response to des-Arg9-BK and decreases the Bmax in radioligand binding studies [1]. This indicates a fundamental difference in their interaction with the B1 receptor.

Receptor Binding Kinetics Competitive Antagonism Surmountable Antagonism

Optimal Application Scenarios for [Leu8,des-Arg9]Bradykinin Based on Verified Evidence


Defining B1 Receptor Pharmacology in Recombinant Human Systems

This compound is optimal for experiments requiring a pure B1 receptor antagonist with no off-target B2 activity up to 3 μM [1]. Its moderate potency (IC50 = 59 nM) on recombinant human B1 receptors makes it suitable for defining concentration-response relationships and for use as a control antagonist to benchmark newer compounds [1]. Its lack of partial agonism in this human system is a key advantage [1].

In Vivo Studies on B1R-Mediated Angiogenesis and Inflammation

As demonstrated in a rat sponge implant model, [Leu8,des-Arg9]Bradykinin at a 1 nmol/day dose can completely block B1R-dependent angiogenesis in vivo [2]. This validates its use in preclinical studies of chronic inflammation, wound healing, and tumor vascularization where B1R signaling is implicated. Its ability to distinguish between B1 and B2 receptor contributions in vivo is a critical asset [2].

Classical Pharmacological Studies: Schild Analysis and Competitive Antagonism

Because [Leu8,des-Arg9]Bradykinin acts as a competitive, surmountable antagonist (pA2 = 7.5 in rabbit aorta) [3], it is the preferred tool for conducting Schild regression analysis to determine the affinity (pA2) of B1 receptor agonists in native tissue assays like rabbit aorta or mesenteric artery [4]. This is a classic application where non-competitive antagonists (e.g., B-9858) would be inappropriate.

Investigating Tissue-Specific Receptor Biology (e.g., Partial Agonism Studies)

Given its known partial agonist activity in certain systems like the mouse stomach and rat duodenum [REFS-5, REFS-6], this compound is a valuable tool for studying the phenomenon of receptor reserve and protean agonism. Its use can help elucidate differences in B1R coupling efficiency or stoichiometry across tissues and species, making it an essential tool for basic research on GPCR pharmacology [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for [Leu8,des-Arg9]bradykinin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.